molecular formula C13H25NO2 B1481330 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol CAS No. 2098085-41-5

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol

Cat. No.: B1481330
CAS No.: 2098085-41-5
M. Wt: 227.34 g/mol
InChI Key: PXOAOCZCFXNYPM-UHFFFAOYSA-N
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Description

2-(4-(Ethoxymethyl)-2-azaspiro[44]nonan-2-yl)ethan-1-ol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic ketone with an ethoxymethylating agent under basic conditions, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of solvents like tetrahydrofuran or dichloromethane and catalysts such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate or Jones reagent.

    Reduction: The compound can be reduced to its corresponding alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide stability and specificity in binding to these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.4]nonan-2-ylmethanol
  • 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol
  • 1-Oxaspiro[4.4]nonan-2-ylmethanol

Uniqueness

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol is unique due to its ethoxymethyl group and azaspirocyclic core, which confer distinct chemical and biological properties. Compared to other spirocyclic compounds, it may offer enhanced stability, reactivity, and specificity in various applications.

Properties

IUPAC Name

2-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-2-16-10-12-9-14(7-8-15)11-13(12)5-3-4-6-13/h12,15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOAOCZCFXNYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCCC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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